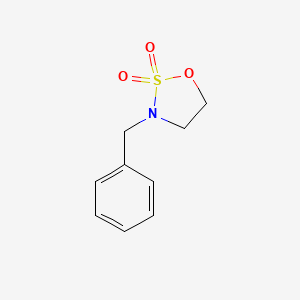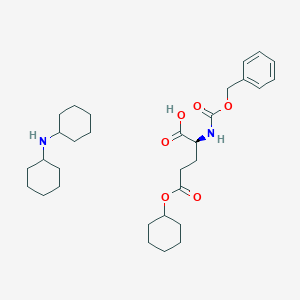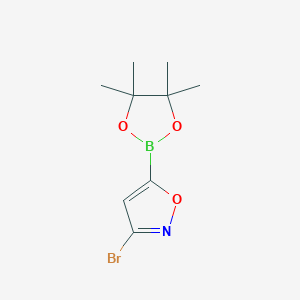
2,4,6-Trichloropyridine-3-sulfonyl chloride
Overview
Description
2,4,6-Trichloropyridine-3-sulfonyl chloride is a chemical compound with the molecular weight of 280.95 . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of this compound involves the diazotation of substituted 3-aminopyridines with subsequent substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides . The conditions for this synthesis were optimized by taking into account the detailed understanding of this substitution .Molecular Structure Analysis
The IUPAC name of this compound is this compound . The InChI code is 1S/C5HCl4NO2S/c6-2-1-3 (7)10-5 (8)4 (2)13 (9,11)12/h1H .Chemical Reactions Analysis
The chemical reactions of this compound involve the conversion of 3-aminopyridines into the corresponding pyridine-3-sulfonyl chlorides . This includes stages of amine diazotation and subsequent substitution of diazo group in the intermediate pyridine-3-diazonium chlorides .Scientific Research Applications
Synthesis of Biologically Active Compounds
Antimicrobial Activity and Surface Agents : The synthesis of 1,2,4-triazole derivatives using various sulfonamides, including 2,4,6-trichloropyridine-3-sulfonyl chloride derivatives, has been shown to produce compounds with significant antimicrobial activity. These compounds also exhibit potential as surface active agents, highlighting their application in medical and industrial cleaning solutions (El-Sayed, 2006).
Advanced Material Synthesis
Fluorinated Polyamides : A study on the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties utilized a diamine derived from a similar sulfonyl chloride compound. These polyamides demonstrated excellent solubility, thermal stability, and mechanical properties, making them suitable for high-performance applications in electronics and materials science (Liu et al., 2013).
Organic Chemistry Methodologies
Sulfonylation Reactions : The oxidative chlorination of thiols and disulfides with chlorine dioxide presents a new synthesis route for alkane- and arylsulfonyl chlorides. This method offers a simpler, high-yield process for producing sulfonyl chlorides, which are crucial intermediates in organic synthesis (Lezina et al., 2011).
Sulfonamide Synthesis : A methodology utilizing 2,4,6-trichlorophenyl chlorosulfate for the preparation of aryl and heteroaryl sulfonamides has been developed. This process simplifies the synthesis of sulfonamides by using 2-pyridylzinc reagents, offering a straightforward route for producing these compounds, which are valuable in medicinal chemistry (Colombe et al., 2015).
Safety and Hazards
properties
IUPAC Name |
2,4,6-trichloropyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl4NO2S/c6-2-1-3(7)10-5(8)4(2)13(9,11)12/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXGMYIACWJQBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)Cl)S(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl4NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-5-carbaldehyde](/img/structure/B1447793.png)

![4-[[1-(4-Fluorophenyl)-5-(4-isopropylphenyl)-2-methyl-pyrrol-3-yl]methyl]morpholine](/img/structure/B1447796.png)

![6-[4-(4-fluorophenyl)piperazin-1-yl]-N'-hydroxypyridine-3-carboximidamide](/img/structure/B1447799.png)
![2-Bromo-3-[(5-bromopyrazin-2-yl)imino]propanal](/img/structure/B1447801.png)







